methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate
Description
Methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate is a quinazolinone-derived compound featuring a glycinate ester moiety linked via a propanoyl chain. Quinazolinones are heterocyclic systems with a broad spectrum of biological activities, including antidiabetic, anticancer, and antimicrobial properties . This compound is synthesized through a multi-step protocol involving coupling reactions between functionalized quinazolinone precursors and glycinate esters. For example, describes a related synthesis route for a structurally analogous compound (compound 50) using tetrafluoroborate salts and acryloyl glycinate esters under specific chromatographic purification conditions .
Properties
Molecular Formula |
C14H15N3O4 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
methyl 2-[3-(4-oxoquinazolin-3-yl)propanoylamino]acetate |
InChI |
InChI=1S/C14H15N3O4/c1-21-13(19)8-15-12(18)6-7-17-9-16-11-5-3-2-4-10(11)14(17)20/h2-5,9H,6-8H2,1H3,(H,15,18) |
InChI Key |
CVUHJEPXEKAURK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CCN1C=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate typically involves the following steps:
N-Alkylation of Quinazolin-4(3H)-one: The starting material, quinazolin-4(3H)-one, is alkylated using ethyl bromoacetate in the presence of potassium carbonate in dimethylformamide at room temperature.
Formation of the Glycinate Moiety: The intermediate product is then reacted with glycine methyl ester hydrochloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline form.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazoline derivatives .
Scientific Research Applications
Methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate is a synthetic compound featuring a methyl group, a glycinate moiety, and a 4-oxoquinazoline ring. It has the molecular formula . The compound is of interest in medicinal chemistry due to the potential biological activity of its quinazoline ring structure.
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is attributed to its functional groups, with the 4-oxoquinazoline moiety enabling reactions that are essential for exploring potential applications in drug development. The synthesis of this compound typically involves several steps that may vary based on the starting materials, desired yield, and purity.
Biological Activity
this compound exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. Research indicates that compounds with a quinazoline core often show inhibition against various cancer cell lines and possess antibacterial properties. The specific activity of this compound may stem from its ability to interfere with cellular processes or inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.
Potential Applications
this compound has potential applications in several fields:
- Drug Development The compound can be used in the development of new drugs due to its unique structure and biological activities.
- Antimicrobial Agents It can be used as an antimicrobial agent. Case studies have shown effective inhibition of growth in multi-drug resistant strains.
- Anticancer Agents It can be used as an anticancer agent. Case studies have demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.
Biological Activity
Methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate is a synthetic compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationship, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₆H₁₉N₃O₆
- Molecular Weight : Approximately 349.34 g/mol
- CAS Number : 1190293-53-8
The structure features a quinazolinone core, which is known for its pharmacological significance. The presence of a glycine derivative and a propanoyl side chain enhances its biological activity compared to simpler analogs .
Biological Activities
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Initial studies indicate that compounds with a quinazolinone structure often possess antimicrobial properties. This compound may inhibit bacterial growth through interference with cellular processes.
- Anticancer Potential : Quinazolinones have been studied for their ability to induce apoptosis in cancer cells. This compound's structural features may enhance its efficacy against various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, similar to other quinazolinone derivatives that target matrix metalloproteinases (MMPs) and other critical enzymes in cancer progression and inflammation .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound contributes to its biological activity. The SAR studies suggest that:
- Quinazolinone Core : Essential for biological activity; modifications at this core can significantly alter potency.
- Glycine Moiety : Enhances solubility and bioavailability, potentially improving therapeutic efficacy.
- Propanoyl Side Chain : Influences interaction with biological targets, enhancing binding affinity and selectivity .
Case Studies and Research Findings
Several studies have focused on the biological activity of quinazolinone derivatives, providing insights into the potential applications of this compound:
Future Directions
Research into this compound is ongoing, with particular focus on:
- Mechanistic Studies : Understanding the precise mechanisms of action at the molecular level.
- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
- Combination Therapies : Evaluating synergistic effects when used with existing therapeutics.
Comparison with Similar Compounds
Structural Analogues in the Quinazolinone Family
N-Glycopyranosylamine Derivatives
highlights N-glycopyranosylamine derivatives of 3-aminoquinazolin-4(3H)-ones, such as 3-amino-2-arylquinazolin-4(3H)-ones and 3-(4-aminophenyl)-2-methyl-quinazolin-4(3H)-ones. These compounds replace the glycinate ester with sugar moieties (e.g., glycopyranosyl groups), which enhance water solubility and bioavailability. However, the glycinate ester in the target compound may offer improved membrane permeability due to its lipophilic methyl group .
Antidiabetic Quinazolinones
reports quinazolin-4(3H)-one derivatives with significant hypoglycemic activity. For instance:
- 2-sec-amino-3H-quinazolin-4-ones reduced blood glucose levels in streptozotocin-induced diabetic rats.
Heterocyclic Propanamide Derivatives
describes 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides. These compounds incorporate thiazole and oxadiazole rings instead of quinazolinone, which could alter target specificity. For example, the oxadiazole ring enhances hydrogen-bonding interactions with enzymes like α-glucosidase, whereas the quinazolinone core in the target compound may favor kinase inhibition .
Ethyl Benzoate Analogues
lists ethyl 4-substituted benzoates (e.g., I-6230, I-6473) with pyridazine or isoxazole substituents. These compounds share ester functionalities but lack the quinazolinone scaffold. The ethyl ester group in these analogs may confer slower hydrolysis rates compared to the methyl ester in the target compound, influencing their half-lives .
Functionalized Peptide Derivatives
synthesizes methyl (3-(4-(tert-butyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoyl)glycinate (50), which shares the glycinate ester and propanoyl backbone with the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
